REACTION_CXSMILES
|
[F:1][C:2]([F:27])([F:26])[O:3][C:4]1[CH:25]=[CH:24][C:7]([O:8][C:9]2[CH:14]=[CH:13][C:12]([C:15]3[C:20](=[O:21])[CH:19]=[C:18]([CH3:22])[NH:17][C:16]=3[CH3:23])=[CH:11][CH:10]=2)=[CH:6][CH:5]=1.[Cl:28]N1C(=O)CCC1=O>C(Cl)(Cl)Cl>[Cl:28][C:19]1[C:20](=[O:21])[C:15]([C:12]2[CH:11]=[CH:10][C:9]([O:8][C:7]3[CH:6]=[CH:5][C:4]([O:3][C:2]([F:1])([F:26])[F:27])=[CH:25][CH:24]=3)=[CH:14][CH:13]=2)=[C:16]([CH3:23])[NH:17][C:18]=1[CH3:22]
|
Name
|
3-(4-(4-trifluoromethoxyphenoxy)phenyl)-2,6-dimethylpyridin-4(1H)-one
|
Quantity
|
0.37 g
|
Type
|
reactant
|
Smiles
|
FC(OC1=CC=C(OC2=CC=C(C=C2)C2=C(NC(=CC2=O)C)C)C=C1)(F)F
|
Name
|
|
Quantity
|
0.16 g
|
Type
|
reactant
|
Smiles
|
ClN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 3 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered off
|
Type
|
CUSTOM
|
Details
|
recrystallised from DMF
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(NC(=C(C1=O)C1=CC=C(C=C1)OC1=CC=C(C=C1)OC(F)(F)F)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 24.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |